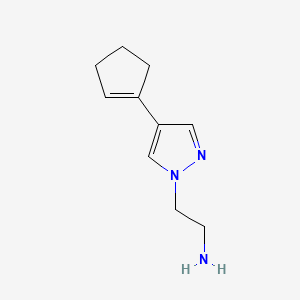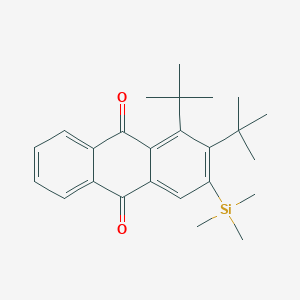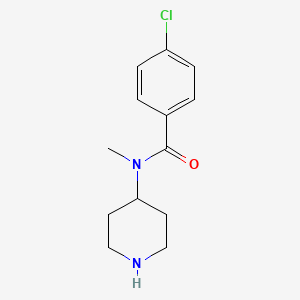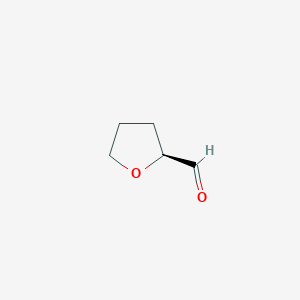![molecular formula C14H8N2O8 B15249966 [2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is notable for its four carboxylic acid groups attached at the 3, 3’, 6, and 6’ positions. It is used in various scientific research applications due to its unique chemical properties and ability to form complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl₂·6H₂O) without external ligands . This method allows for the efficient production of bipyridine derivatives.
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can produce large quantities of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid can undergo oxidation reactions, particularly at the carboxylic acid groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and other applications.
Applications De Recherche Scientifique
Chemistry: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, the compound is used to study metal ion interactions with biomolecules. It can also be employed in the design of metal-based drugs and diagnostic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in the development of therapeutic agents, particularly in cancer treatment and imaging .
Industry: In industrial applications, [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used in the synthesis of dyes, pigments, and other materials. Its coordination complexes are also explored for use in dye-sensitized solar cells and other energy-related applications .
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid involves its ability to chelate metal ions through its nitrogen atoms and carboxylic acid groups. This chelation forms stable complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the context of the application, such as catalysis or drug development .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A simpler bipyridine derivative without carboxylic acid groups, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used as a ligand in coordination chemistry and in the study of metal ion interactions.
Uniqueness: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is unique due to its four carboxylic acid groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Propriétés
Formule moléculaire |
C14H8N2O8 |
|---|---|
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
6-(3,6-dicarboxypyridin-2-yl)pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)5-1-3-7(13(21)22)15-9(5)10-6(12(19)20)2-4-8(16-10)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
LFPOFEDTXXYYBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)O)C2=C(C=CC(=N2)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)



![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)

![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)

